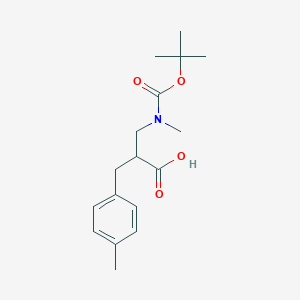

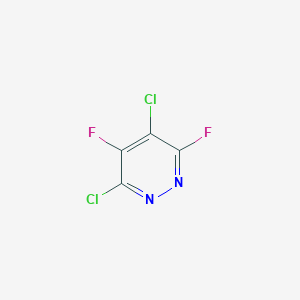

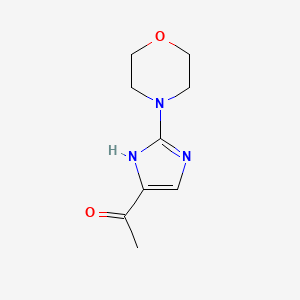

![molecular formula C10H11N3O B3360313 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 88751-02-4](/img/structure/B3360313.png)

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide

Overview

Description

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide is an organic compound belonging to the class of imidazopyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring. Imidazopyridines are known for their wide range of biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route includes the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine. This intermediate can then be further reacted with various reagents to produce the desired compound .

Chemical Reactions Analysis

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with bromine in chloroform, resulting in the substitution of a hydrogen atom at the C-3 position and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide . Common reagents used in these reactions include bromine, iodine, and sodium methoxide .

Scientific Research Applications

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide has a broad range of applications in scientific research. It is used in medicinal chemistry for the development of drugs with antimicrobial, antitumor, antiviral, and anti-inflammatory properties . Additionally, imidazopyridine derivatives are employed as fluorescent probes for the detection of mercury and iron ions in vitro and in vivo . These compounds also find applications in the development of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .

Mechanism of Action

The mechanism of action of 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, some imidazopyridine derivatives have been shown to inhibit cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation . The compound’s structure allows it to form hydrogen bonds and pi-pi stacking interactions with amino acid residues in the target proteins, contributing to its biological activity .

Comparison with Similar Compounds

2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide can be compared with other imidazopyridine derivatives, such as 2-methylimidazo[1,2-a]pyridine and 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide . These compounds share similar structural features but differ in their specific substituents and biological activities. For example, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide exhibits antimicrobial properties against Staphylococcus aureus, while this compound may have different applications depending on its functional groups .

Properties

IUPAC Name |

2-(5-methylimidazo[1,2-a]pyridin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-7-3-2-4-10-12-8(5-9(11)14)6-13(7)10/h2-4,6H,5H2,1H3,(H2,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNBJWOAUSDTAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=CN12)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40519969 | |

| Record name | 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88751-02-4 | |

| Record name | 2-(5-Methylimidazo[1,2-a]pyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40519969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

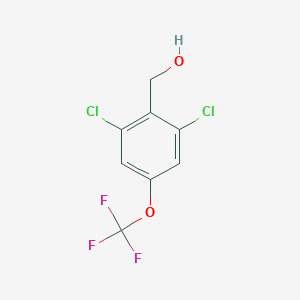

![2-{[(tert-Butoxycarbonyl)(methyl)amino]methyl}-3-(3-methylphenyl)propanoic acid](/img/structure/B3360239.png)

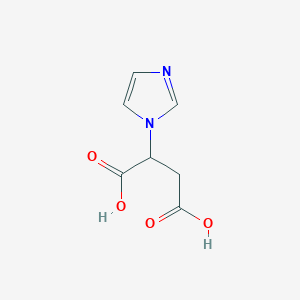

![Ethyl 4,5-dihydroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B3360290.png)

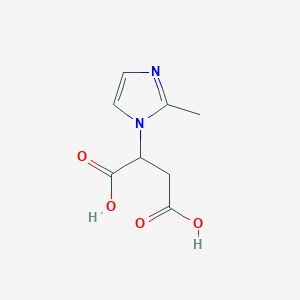

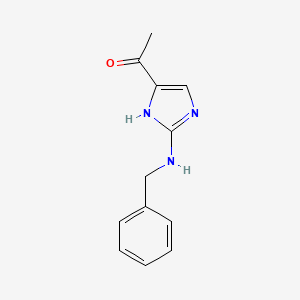

![Ethanone, 1-[2-(cyclohexylamino)-1H-imidazol-4-yl]-](/img/structure/B3360291.png)

![8-Methylimidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B3360318.png)

![5-Methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3360326.png)